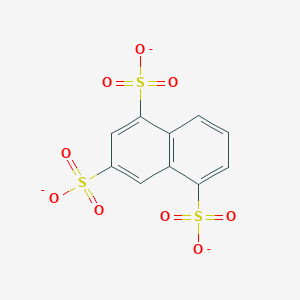![molecular formula C15H21N5O2S B221281 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone in lab experiments is its potential for use in the development of new cancer and inflammation treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone. Some potential areas of research include further studies on its mechanism of action, optimization of its use in lab experiments, and the development of new treatments for cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone involves a series of chemical reactions. The first step involves the synthesis of 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is then reacted with 2-bromoethanethiol to form the final product.
Aplicaciones Científicas De Investigación
1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has been used extensively in scientific research for its potential applications in various fields. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C15H21N5O2S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-2-[1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |
InChI |
InChI=1S/C15H21N5O2S/c21-8-7-20-14-12(9-18-20)15(17-11-16-14)23-10-13(22)19-5-3-1-2-4-6-19/h9,11,21H,1-8,10H2 |
Clave InChI |
IGJAWRCEGSTBFB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3CCO |
SMILES canónico |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)


